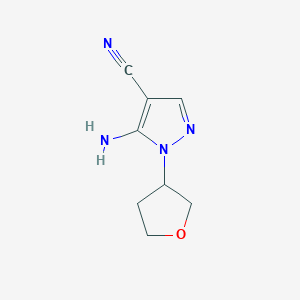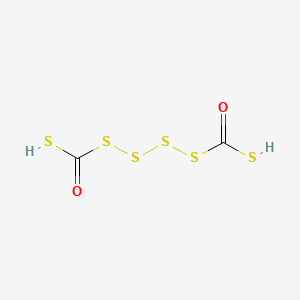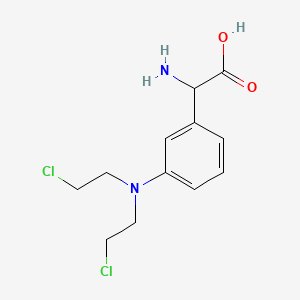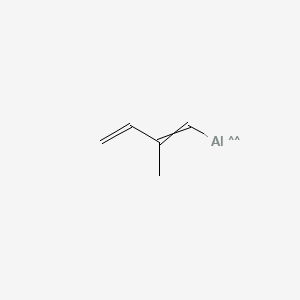
Aluminum, dihydro(2-methyl-1,3-butadienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum, dihydro(2-methyl-1,3-butadienyl)- is an organoaluminum compound with the chemical formula C5H9Al. It is a colorless to pale yellow liquid that can spontaneously decompose and react with moisture and oxygen in the air. This compound has an irritating odor and is corrosive to the skin and eyes .
Preparation Methods
The preparation of Aluminum, dihydro(2-methyl-1,3-butadienyl)- typically involves the use of Grignard reagents. A common synthetic route includes the reaction of chlorinated alkanes with metallic aluminum in an ether solvent to yield the desired product . Industrial production methods often follow similar principles but are scaled up to meet commercial demands.
Chemical Reactions Analysis
Aluminum, dihydro(2-methyl-1,3-butadienyl)- undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxides.
Reduction: Can act as a reducing agent in organic synthesis.
Substitution: Participates in substitution reactions with various organic compounds.
Common reagents used in these reactions include oxygen, water, and various organic substrates. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of amines, alcohols, and esters.
Biology: Investigated for its potential use in biological systems, although its corrosive nature limits its direct applications.
Medicine: Limited use due to its reactivity and corrosiveness.
Industry: Employed as a catalyst, reducing agent, and oxidizing agent in various industrial processes.
Mechanism of Action
The mechanism by which Aluminum, dihydro(2-methyl-1,3-butadienyl)- exerts its effects involves its ability to donate electrons and participate in various chemical reactions. It targets molecular pathways that involve electron transfer, making it a valuable reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar compounds to Aluminum, dihydro(2-methyl-1,3-butadienyl)- include other organoaluminum compounds such as:
- Trimethylaluminum
- Triethylaluminum
- Diisobutylaluminum hydride
Compared to these compounds, Aluminum, dihydro(2-methyl-1,3-butadienyl)- is unique due to its specific structure and reactivity, which make it suitable for particular synthetic applications .
Properties
CAS No. |
24683-32-7 |
|---|---|
Molecular Formula |
C5H7Al |
Molecular Weight |
94.09 g/mol |
InChI |
InChI=1S/C5H7.Al/c1-4-5(2)3;/h2,4H,1H2,3H3; |
InChI Key |
KAQCRZGWMBEAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C[Al])C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


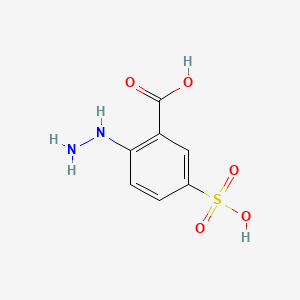
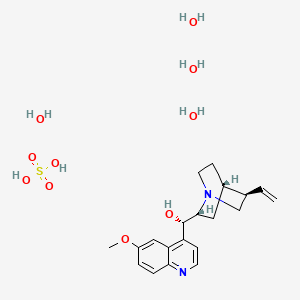
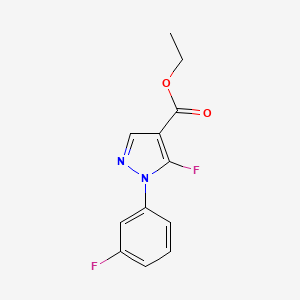
![1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone](/img/structure/B13753883.png)

![N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide](/img/structure/B13753905.png)
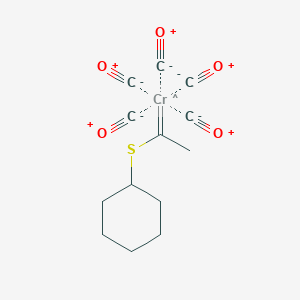

![N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13753923.png)
